Based on the provided information, we can infer that "1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride" likely belongs to a class of spiro compounds containing both piperidine and quinoxaline moieties connected via a spiro carbon atom. These compounds are often explored in medicinal chemistry for their potential biological activity, particularly as ligands for the nociceptin receptor (NOP). [, ]
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride is a heterocyclic compound characterized by a spiro linkage between a piperidine ring and a quinoxaline structure. This compound has gained attention in medicinal chemistry due to its unique structural properties, which may contribute to various biological activities. It is classified as a spirocyclic compound and is primarily researched for its potential therapeutic applications, particularly in the fields of oncology and neurology.
The compound can be synthesized through various chemical methods, with notable procedures involving acylation and cyclization reactions. Its chemical identity is confirmed by its CAS number, 1609403-99-7, and it is available from several chemical suppliers for research purposes.
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride falls under the category of heterocyclic compounds, specifically spiro compounds. These compounds are recognized for their structural complexity and potential biological activities, making them valuable in drug discovery and development.
The synthesis of 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride typically involves several key steps:
These methods highlight the importance of reaction conditions and the choice of reagents in achieving high yields and purity of the desired compound .
The synthesis may utilize various solvents and catalysts to facilitate the reactions. For example, polar aprotic solvents can enhance nucleophilicity during acylation reactions, while specific catalysts may be employed to promote cyclization efficiency.
The molecular formula for 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride is . Its structure features a spiro linkage that connects a piperidine ring to a quinoxaline moiety, contributing to its unique chemical properties.
The compound's structural data can be analyzed using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These techniques provide insights into the molecular geometry and confirm the presence of functional groups within the compound.
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride participates in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For instance, varying the reaction temperature or pH can affect product selectivity and yield.
The mechanism of action for 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride involves its interaction with specific molecular targets within biological systems. It is known to inhibit enzymes associated with oxidative stress and inflammation pathways. The unique spiro structure allows for effective binding to target proteins, modulating their activity .
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride typically appears as a white to off-white solid. Its melting point and solubility characteristics are essential for determining its suitability for various applications.
The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction reactions, which are critical for its applications in synthetic chemistry .
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride has several applications in scientific research:
The construction of the spiro[piperidine-4,2'-quinoxaline] framework relies on precise acylation-cyclization sequences. A validated approach involves the condensation of 1,2-diaminobenzene derivatives with N-protected 4-piperidone precursors under Dean-Stark conditions. This facilitates imine formation, followed by in situ intramolecular acylation to yield the spirocyclic quinoxalinone core . Critical parameters include stoichiometric control (1:1.1 ratio of diamine to ketone) and azeotropic water removal in toluene at 110–120°C, achieving cyclization yields of 70–85% [3]. Alternative routes employ spiro-forming cyclizations using enamine intermediates, as demonstrated in the synthesis of related spirocyclic piperidines. For example, cyclooctanecarboxaldehyde reacts with piperidine in toluene under reflux to form an enamine, which subsequently undergoes Michael addition–cyclization with methyl vinyl ketone, yielding spiro[5.7]tridec-1-en-3-one [3]. This methodology highlights the versatility of acylation-cyclization strategies for assembling complex spiroarchitectures.
Table 1: Key Intermediates for Spirocycle Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
1-(Cyclooctylidenemethyl)piperidine | Not provided | C₁₄H₂₅N | Enamine precursor for spiroannulation |
Spiro[5.7]tridec-1-en-3-one | Not provided | C₁₃H₂₀O | Model spiroketone for optimization |
1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one | 1051932-06-9 | C₁₂H₁₅N₃O | Target compound (free base) |
Conversion of the spiroquinoxalinone free base to its hydrochloride salt significantly modifies physicochemical properties. The salt formation process typically employs anhydrous hydrogen chloride (1.0–1.2 equiv) in ethanol or isopropanol at 0–5°C, yielding crystalline solids with >95% purity [2]. This salt form enhances aqueous solubility by 15–20× compared to the free base (e.g., 8.2 mg/mL vs. 0.5 mg/mL in PBS pH 7.4), critical for biological evaluation [8]. Structural confirmation via SMILES notation (Cl.O=C1Nc2ccccc2NC12CCNCC2) and InChIKey (PLDVZHBLJHFBNQ-UHFFFAOYSA-N) confirms protonation at the piperidine nitrogen [2]. For large-scale production, cold-chain transportation (2–8°C) under inert atmosphere is recommended to prevent hydrolytic degradation of the hydrochloride salt .
Catalytic methodologies markedly improve the efficiency of spirocycle formation:
Table 2: Catalytic Systems for Spirocycle Synthesis
Catalyst | Reaction Type | Yield Improvement | Key Advantage |
---|---|---|---|
Cu(OTf)₂/K₂CO₃ | Aromatic fluorination | 2.2–3.1% RCY | Enables isotope labeling |
p-TSA (10 mol%) | Dehydrative cyclization | >90% yield | Reduces reaction time by 75% |
None (thermal) | Acylation-cyclization | 70–85% yield | Avoids metal contamination |
Sustainable synthesis strategies for spiroheterocycles focus on solvent reduction, energy efficiency, and atom economy:
Table 3: Green Metrics Comparison for Spirocycle Synthesis
Method | PMIa | E-Factorb | Energy Input |
---|---|---|---|
Solvent-free enamination | 1.8 | 2.1 | Thermal (100°C, 6h) |
Conventional acylation | 8.3 | 12.7 | Reflux (toluene, 20h) |
DDQ dehydrogenation | 5.6 | 7.8 | Reflux (dioxane, 6h) |
aProcess Mass Intensity (lower = better); bEnvironmental Factor (kg waste/kg product)
Concluding RemarksOptimized synthetic routes to 1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride integrate acylation-cyclization tactics, catalytic enhancements, and green chemistry principles. The hydrochloride salt's improved solubility profiles facilitate further pharmacological studies, while copper-mediated and acid-catalyzed methods boost cyclization efficiency. Future directions include continuous-flow hydrogenation for hydrochloride salt formation and enzymatic desymmetrization for enantioselective variants of related spirocyclic scaffolds [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1